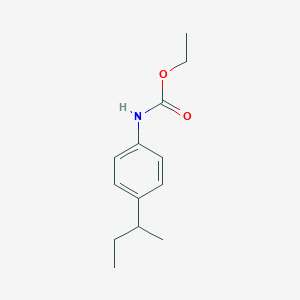
ethyl (4-sec-butylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-sec-butylphenyl)carbamate, also known as EBC, is a chemical compound that has been widely used in the field of science and research. This compound is commonly used as a preservative in various products, including cosmetics, pharmaceuticals, and food items. The purpose of
作用机制
The mechanism of action of ethyl (4-sec-butylphenyl)carbamate involves its ability to inhibit the growth and reproduction of microorganisms, including bacteria and fungi. This compound works by disrupting the cell membrane of microorganisms, leading to their death. Additionally, this compound has been found to have antioxidant properties, which may contribute to its preservative effects.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity and is considered safe for use in scientific research. However, studies have shown that this compound may have some biochemical and physiological effects on living organisms. For example, this compound has been found to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that plays a role in the nervous system. This compound has also been found to have an effect on the liver, causing an increase in liver enzymes.
实验室实验的优点和局限性
One of the main advantages of ethyl (4-sec-butylphenyl)carbamate is its effectiveness in preventing microbial growth and maintaining the stability of biological samples. This compound is also relatively inexpensive and easy to use. However, this compound has some limitations in lab experiments. For example, this compound may interfere with certain analytical techniques, such as enzyme assays, and may affect the results of experiments. Additionally, this compound may have some effects on living organisms, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research on ethyl (4-sec-butylphenyl)carbamate. One area of research is the development of new preservatives that are more effective and have fewer side effects than this compound. Another area of research is the investigation of the biochemical and physiological effects of this compound on living organisms, including the mechanisms of action and the potential for toxicity. Additionally, research could focus on the optimization of this compound synthesis methods to improve the yield and purity of the compound.
Conclusion
In conclusion, this compound is a widely used preservative in scientific research that has been found to be effective in preventing microbial growth and maintaining the stability of biological samples. The synthesis method of this compound involves the reaction between 4-sec-butylphenol and ethyl chloroformate in the presence of a base. This compound works by disrupting the cell membrane of microorganisms, leading to their death. This compound has minimal toxicity and is considered safe for use in scientific research. However, this compound may have some biochemical and physiological effects on living organisms, which may limit its use in certain types of experiments. There are several future directions for research on this compound, including the development of new preservatives and the investigation of the biochemical and physiological effects of this compound.
合成方法
The synthesis of ethyl (4-sec-butylphenyl)carbamate involves the reaction between 4-sec-butylphenol and ethyl chloroformate in the presence of a base, such as sodium hydroxide. The reaction results in the formation of this compound, which is then purified through crystallization.
科学研究应用
Ethyl (4-sec-butylphenyl)carbamate has been widely used in scientific research as a preservative for biological samples, including blood, urine, and tissue samples. It is also used in the preservation of bacterial cultures and in the preparation of laboratory reagents. This compound has been found to be effective in preventing microbial growth and maintaining the stability of samples for extended periods.
属性
IUPAC Name |
ethyl N-(4-butan-2-ylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(3)11-6-8-12(9-7-11)14-13(15)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWVUSOLYGNTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)
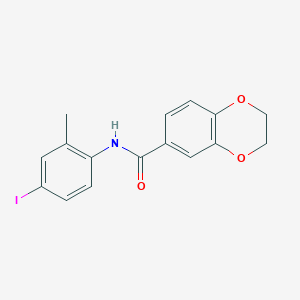
![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)
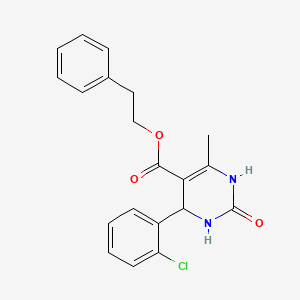
![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)
![{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)
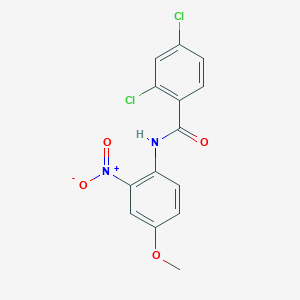
![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)
![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)
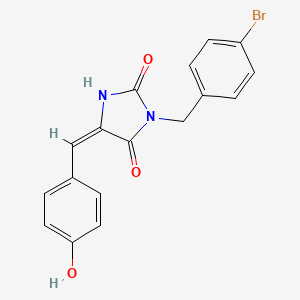
![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)